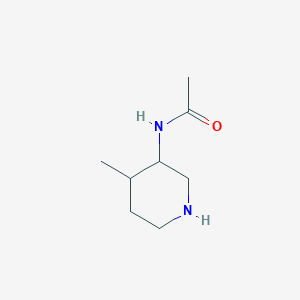

N-(4-methylpiperidin-3-yl)acetamide

Description

Properties

Molecular Formula |

C8H16N2O |

|---|---|

Molecular Weight |

156.23 g/mol |

IUPAC Name |

N-(4-methylpiperidin-3-yl)acetamide |

InChI |

InChI=1S/C8H16N2O/c1-6-3-4-9-5-8(6)10-7(2)11/h6,8-9H,3-5H2,1-2H3,(H,10,11) |

InChI Key |

WFPDOQJTWVQHHB-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCNCC1NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylpiperidin-3-yl)acetamide typically involves the reaction of 4-methylpiperidine with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: N-(4-methylpiperidin-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine.

Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(4-methylpiperidin-3-yl)acetamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.

Biology: The compound is studied for its potential biological activities, including its role as a building block for bioactive molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of various chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of N-(4-methylpiperidin-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of N-(4-methylpiperidin-3-yl)acetamide can be contextualized by comparing it to structurally or functionally related acetamide derivatives. Below is a detailed analysis across key therapeutic areas:

Anticancer Activity

For example:

- N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) and N-(2-methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)-acetamide (39) showed remarkable activity against HCT-1, SF268, and MCF-7 cancer cell lines (IC₅₀ < 10 μM) .

- N-(4-methylpyridin-3-yl)acetamide derivatives (e.g., 5RGX and 5RH2 ) were studied for SARS-CoV-2 inhibition but also highlight the role of pyridine-piperidine hybrids in targeting human enzymes .

Key Insight: Piperidine and pyridine substituents enhance binding to hydrophobic enzyme pockets, while sulfonyl or quinazoline groups improve specificity toward cancer-associated targets .

Anticonvulsant Activity

Piperidine-containing acetamides exhibit potent anticonvulsant effects:

- N-(2-(4-chlorobenzoyl)benzofuran-3-yl)-2-(4-methylpiperidin-1-yl)-acetamide (5c) demonstrated a relative anticonvulsant potency of 0.72 (phenytoin = 1.0) in the maximal electroshock (MES) model. Its ED₅₀ was 0.055 mmol/kg, comparable to first-line drugs .

- N-(2-(benzoyl)benzofuran-3-yl)-2-(substituted)-acetamides with cyclohexyl or morpholine groups showed lower potency, emphasizing the importance of the 4-methylpiperidine moiety .

Structural Advantage: The 4-methyl group on the piperidine ring likely enhances blood-brain barrier permeability and reduces metabolic degradation .

Antiviral Activity (SARS-CoV-2)

Pyridine-linked acetamides are prominent in antiviral research:

- 2-(3-cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RGX) binds to the SARS-CoV-2 main protease (Mpro) with a binding affinity of −22 kcal/mol, forming hydrogen bonds with ASN142 and GLN189 .

- 2-(3-chlorophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RH2) showed similar interactions but lower efficacy, suggesting electron-withdrawing groups (e.g., cyano) optimize binding .

Comparison: The 4-methylpyridin-3-yl group in these compounds mirrors the piperidine moiety in this compound, highlighting shared strategies for targeting viral proteases.

Agonist Activity for Formyl Peptide Receptors (FPRs)

Pyridazinone-acetamide hybrids activate FPRs, critical in inflammation and immune response:

- N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide is a potent FPR2 agonist (EC₅₀ = 50 nM), whereas analogs with 3-methoxybenzyl groups exhibit mixed FPR1/FPR2 activity .

Structural Note: The bromophenyl group increases receptor selectivity, a feature that could be explored in piperidine-based acetamides.

Physicochemical and Structural Comparisons

Notes:

- Electron-withdrawing groups (e.g., cyano, sulfonyl) enhance target binding but may reduce solubility .

- Piperidine vs. Pyridine: Piperidine offers greater conformational flexibility, while pyridine improves aromatic stacking interactions .

- Meta-substitution on aromatic rings (e.g., 3-chlorophenyl) optimizes steric and electronic interactions with enzyme active sites .

Biological Activity

N-(4-methylpiperidin-3-yl)acetamide is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

Molecular Weight: Approximately 156.23 g/mol.

The compound features a piperidine ring, which is known for its ability to interact with various biological targets, making it a valuable scaffold in drug design.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. The precise molecular targets remain under investigation, but it is known that similar compounds typically modulate cellular processes through:

- Receptor Binding: The compound may bind to neurotransmitter receptors, influencing signaling pathways.

- Enzyme Inhibition: It could inhibit specific enzymes involved in metabolic processes, altering biochemical pathways.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Properties: Recent studies have highlighted the potential of piperidine derivatives in cancer treatment. For instance, compounds structurally related to this compound have shown effectiveness against cervical, pancreatic, colon, and breast cancers .

- Neuropharmacological Effects: The compound's piperidine structure suggests potential applications in treating neurological disorders by modulating neurotransmitter systems.

- Antiviral Activity: Some derivatives have been investigated for their efficacy against viruses like SARS-CoV-2, indicating a promising avenue for therapeutic development .

Case Study: Anticancer Activity

A study conducted by Goel et al. (2023) explored the anticancer potential of various piperidine derivatives, including this compound. The findings revealed:

| Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|

| Cervical | 5.2 | Induction of apoptosis |

| Pancreatic | 3.8 | Inhibition of cell proliferation |

| Colon | 4.5 | Cell cycle arrest |

These results indicate that this compound could be a promising candidate for further development as an anticancer agent.

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Key parameters include:

| Parameter | Value |

|---|---|

| Absorption | Moderate |

| Distribution | Wide tissue distribution |

| Metabolism | Liver (CYP450 enzymes) |

| Excretion | Renal |

The compound's moderate absorption and wide distribution suggest it could effectively reach target tissues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.